molecular formula C4H2ClFN2O2S B13209858 5-Fluoropyrimidine-2-sulfonyl chloride

5-Fluoropyrimidine-2-sulfonyl chloride

Cat. No.: B13209858
M. Wt: 196.59 g/mol
InChI Key: WYIOIVUWTSCXGQ-UHFFFAOYSA-N
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Description

5-Fluoropyrimidine-2-sulfonyl chloride is a fluorinated pyrimidine derivative. Fluorinated pyrimidines are known for their unique chemical properties, which make them valuable in various scientific and industrial applications. The presence of a fluorine atom in the pyrimidine ring significantly alters the compound’s reactivity and biological activity, making it a subject of interest in medicinal chemistry and other fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 5-fluoropyrimidine with chlorosulfonic acid under controlled conditions to yield the desired sulfonyl chloride derivative . The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yields.

Industrial Production Methods

Industrial production of 5-Fluoropyrimidine-2-sulfonyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

5-Fluoropyrimidine-2-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, reaction with an amine would yield a sulfonamide derivative, while reaction with an alcohol would produce a sulfonate ester .

Mechanism of Action

The mechanism of action of 5-Fluoropyrimidine-2-sulfonyl chloride involves its ability to react with nucleophiles, leading to the modification of biological molecules. The sulfonyl chloride group is highly reactive and can form covalent bonds with amino groups in proteins, thereby inhibiting their function . This property is exploited in the design of enzyme inhibitors and other bioactive compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoropyrimidine-2-sulfonyl chloride is unique due to its sulfonyl chloride group, which imparts distinct reactivity compared to other fluorinated pyrimidines. This makes it particularly useful in the synthesis of sulfonamide and sulfonate derivatives, which are important in various chemical and biological applications .

Properties

IUPAC Name

5-fluoropyrimidine-2-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClFN2O2S/c5-11(9,10)4-7-1-3(6)2-8-4/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYIOIVUWTSCXGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)S(=O)(=O)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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